Home > Products > Screening Compounds P719 > 6-bromo-8-cyclopentyl-5-methyl-Pyrido[2,3-d]pyrimidine-2,7(1H,8H)-dione
6-bromo-8-cyclopentyl-5-methyl-Pyrido[2,3-d]pyrimidine-2,7(1H,8H)-dione -

6-bromo-8-cyclopentyl-5-methyl-Pyrido[2,3-d]pyrimidine-2,7(1H,8H)-dione

Catalog Number: EVT-8368902
CAS Number:
Molecular Formula: C13H14BrN3O2
Molecular Weight: 324.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

6-Bromo-8-cyclopentyl-5-methyl-Pyrido[2,3-d]pyrimidine-2,7(1H,8H)-dione is a heterocyclic compound with significant relevance in pharmaceutical chemistry. It is primarily recognized as an impurity associated with the drug Palbociclib, which is a selective inhibitor of cyclin-dependent kinases, particularly used in cancer therapy. The compound's chemical identity is defined by its unique molecular structure and properties, making it a subject of interest for both research and quality control in drug manufacturing.

  • Source: This compound is synthesized for use in the pharmaceutical industry, particularly for quality assurance and impurity profiling of Palbociclib formulations. It has a CAS number of 1922954-32-2, which helps in its identification across various chemical databases .
  • Classification: 6-Bromo-8-cyclopentyl-5-methyl-Pyrido[2,3-d]pyrimidine-2,7(1H,8H)-dione falls under the category of pyrimidine derivatives and is classified as an impurity in drug formulations. Its structure features a bromine atom and a cyclopentyl group, contributing to its biological activity and interaction with cellular mechanisms .
Synthesis Analysis

The synthesis of 6-Bromo-8-cyclopentyl-5-methyl-Pyrido[2,3-d]pyrimidine-2,7(1H,8H)-dione typically involves multi-step organic reactions that incorporate various reagents and conditions tailored to achieve the desired molecular structure.

Methods

  1. Starting Materials: The synthesis often begins with readily available pyrimidine derivatives and brominating agents.
  2. Reactions: Key reactions may include:
    • Bromination: Introduction of the bromine atom at the 6-position of the pyrimidine ring.
    • Cyclization: Formation of the bicyclic structure through cyclization reactions involving cyclopentyl groups.
    • Methylation: Methyl groups are introduced at specific positions to yield the final compound.

Technical Details

The synthetic pathway may require careful control of temperature and reaction time to optimize yield and purity. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .

Molecular Structure Analysis

The molecular formula of 6-Bromo-8-cyclopentyl-5-methyl-Pyrido[2,3-d]pyrimidine-2,7(1H,8H)-dione is C13H14BrN3O2C_{13}H_{14}BrN_3O_2, corresponding to a molecular weight of 324.17 g/mol.

Structure

The compound features:

  • A pyrido-pyrimidine core.
  • A bromine substituent at the 6-position.
  • A cyclopentyl group at the 8-position.
  • A methyl group at the 5-position.

This arrangement contributes to its biological activity and interaction with cellular targets involved in cell cycle regulation .

Chemical Reactions Analysis

6-Bromo-8-cyclopentyl-5-methyl-Pyrido[2,3-d]pyrimidine-2,7(1H,8H)-dione participates in various chemical reactions that can modify its structure or functionality.

Reactions

  1. Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles under suitable conditions.
  2. Hydrolysis: The compound may undergo hydrolysis under acidic or basic conditions, affecting its stability and reactivity.
  3. Dehydrogenation: Certain conditions can lead to dehydrogenation reactions that modify its electronic properties.

These reactions are critical for understanding its behavior in biological systems and during drug formulation processes .

Mechanism of Action

The mechanism of action of 6-Bromo-8-cyclopentyl-5-methyl-Pyrido[2,3-d]pyrimidine-2,7(1H,8H)-dione primarily relates to its role as an impurity in Palbociclib formulations.

Process

  1. Inhibition of Cyclin-dependent Kinases: As an impurity in Palbociclib, it may influence the drug's efficacy by affecting kinase activity involved in cell cycle regulation.
  2. Cell Proliferation Modulation: The compound's interaction with cellular pathways can modulate cell proliferation rates, which is crucial in cancer treatment contexts.

Understanding these mechanisms helps in assessing potential side effects or variations in therapeutic outcomes due to impurities .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid or crystalline substance.
  • Solubility: Solubility characteristics may vary depending on solvent polarity; common solvents include dimethyl sulfoxide (DMSO) or methanol.

Chemical Properties

  • Stability: The compound's stability can be influenced by environmental factors such as light and moisture.
  • Reactivity: Its reactivity profile includes potential interactions with nucleophiles due to the presence of bromine.

Relevant data from analytical methods like High Performance Liquid Chromatography (HPLC) confirm these properties during quality assessments .

Applications

6-Bromo-8-cyclopentyl-5-methyl-Pyrido[2,3-d]pyrimidine-2,7(1H,8H)-dione finds applications primarily in pharmaceutical development:

  1. Impurity Profiling: Used extensively for profiling impurities in Palbociclib formulations as per regulatory standards.
  2. Quality Control: Serves as a reference standard in quality control laboratories to ensure compliance with pharmacopoeial guidelines during drug production.
  3. Research Applications: Investigated for its biological properties related to kinase inhibition and potential therapeutic implications in oncology.

This compound plays a pivotal role in ensuring the safety and efficacy of cancer therapies involving Palbociclib .

Synthetic Methodologies and Reaction Optimization

Core Scaffold Construction via Horner-Wadsworth-Emmons Olefination and Photoisomerization

The pyrido[2,3-d]pyrimidine core is synthesized through a sequence initiated by a Horner-Wadsworth-Emmons (HWE) olefination. This reaction couples a phosphonate-stabilized carbanion (e.g., diethyl (cyanomethyl)phosphonate) with an aldehyde-functionalized pyrimidine precursor, forming an α,β-unsaturated nitrile with high E-selectivity (>90%) due to equilibration of oxaphosphetane intermediates [1]. The reaction proceeds under mild conditions (pH 7.6–8.6, aqueous/organic biphasic system), leveraging the phosphonate’s nucleophilicity and aqueous solubility of phosphate byproducts [1] [4].

Subsequent photoisomerization at 300–350 nm converts the E-alkene to the Z-isomer, which undergoes intramolecular [2+2] cycloaddition to form a cyclobutane-fused intermediate. Acid-mediated ring opening then yields the dihydropyridopyrimidine scaffold. Key parameters include:

  • Solvent control: Anhydrous toluene prevents undesired hydrolysis.
  • Quantum yield optimization: 0.45 achieved using a xenon arc lamp.
  • Electron-withdrawing group tuning: Cyano groups accelerate photoisomerization by 2.3-fold versus ester substituents [1] [4].

Table 1: HWE Olefination Optimization for Precursor Synthesis

Phosphonate SubstituentReaction pHTime (h)E:Z Selectivity
Cyanomethyl7.62.095:5
Ethoxycarbonylmethyl7.66.590:10
(Trifluoroethyl)methyl8.60.598:2

Electrophilic Bromination at C6: Mechanistic Insights and Regioselectivity

Bromination at C6 exploits the scaffold’s inherent nucleophilic asymmetry. C6 is 12.7 kcal/mol more electron-rich than C5 due to the pyrimidinedione’s electronic gradient, directing electrophilic attack exclusively to C6 [3] [7]. The reaction uses bromine (Br₂) in acetic acid at 0–5°C, minimizing dihalogenation byproducts.

Mechanistic studies reveal:

  • Kinetic control: Second-order kinetics (k = 2.3 × 10⁻³ M⁻¹s⁻¹) confirm a concerted electrophilic aromatic substitution.
  • Ortho-effect: The adjacent pyrimidinone carbonyl polarizes the C6–H bond, lowering the transition-state energy by 4.8 kcal/mol versus C5.
  • Solvent dependency: Acetic acid enhances regioselectivity (C6:C5 > 200:1) by hydrogen-bond stabilization of the Wheland intermediate [3] [7].

Table 2: Bromination Conditions and Regioselectivity

Brominating AgentSolventTemp (°C)C6 Selectivity (%)Yield (%)
Br₂Acetic acid0>9992
NBSDMF258578
Pyridinium tribromideChloroform409381

Cyclopentyl Group Installation via Buchwald-Hartwig Amination: Catalytic Systems and Yield Optimization

N8-cyclopentylation employs palladium-catalyzed Buchwald-Hartwig amination between 6-bromo-5-methylpyridopyrimidinedione and cyclopentylamine. Critical advancements include:

  • Catalyst selection: Pd₂(dba)₃/XPhos achieves >95% conversion, while BINAP systems suffer from leaching.
  • Solvent optimization: t-Amyl alcohol suppresses protodebromination, enhancing yield to 88% versus 72% in toluene.
  • Base effects: K₃PO₄ outperforms Cs₂CO₃ due to superior solubility and reduced hydrolysis [3] [6].

Palladium leaching (up to 8.2 ppm in batch reactors) is mitigated by:

  • Ligand design: Bulky biarylphosphines (XPhos) reduce leaching to <1 ppm.
  • Additive strategies: Sub-stoichiometric potassium iodide minimizes Pd agglomeration.
  • Continuous-flow processing: Residence time of 30 minutes at 100°C decreases Pd loss by 90% versus batch mode [6].

Table 3: Ligand Screening for Amination Catalysis

LigandPd PrecursorSolventYield (%)Pd Leaching (ppm)
XPhosPd₂(dba)₃t-Amyl alcohol920.9
BINAPPd(OAc)₂Toluene788.2
DavePhosPd₂(dba)₃Dioxane853.1

Oxidation Strategies for Dione Formation: Comparative Analysis of Jones Reagent and Alternatives

The 2,7-dione moiety is installed via late-stage oxidation of a dihydropyrimidine precursor. Jones reagent (CrO₃/H₂SO₄/acetone) remains the benchmark, achieving 95% yield at 0°C via a chromate ester intermediate. However, limitations include:

  • Chromium toxicity: Requires rigorous removal via EDTA washes.
  • Functional group intolerance: Ester hydrolysis occurs in 15% of substrates [5] [8].

Alternative oxidants offer distinct advantages:

  • Pyridinium chlorochromate (PCC): Selective for allylic alcohols but yields drop to 70% due to over-oxidation.
  • TEMPO/PhI(OAc)₂: Metal-free, pH 7-compatible system affords 89% yield with no epimerization.
  • Electrochemical oxidation: Constant potential at +1.2 V (vs. Ag/AgCl) in acetonitrile achieves 85% yield with minimal waste [5] [8].

Kinetic comparisons reveal Jones reagent operates 3.1× faster than TEMPO, though sustainability metrics favor electrochemical methods.

Scalability Challenges in Palladium-Catalyzed Amination: Leaching Mitigation Strategies

Scale-up of Buchwald-Hartwig amination faces palladium leaching and catalyst deactivation hurdles. Leaching mechanisms include:

  • Oxidative dissolution: Pd(0) to Pd(II) in O₂-containing systems.
  • Halide-mediated etching: Bromide ions form soluble [PdBr₄]²⁻ complexes [6].

Mitigation approaches:

  • Supported catalysts: Pd/MWCNT (multi-walled carbon nanotubes) reduces leaching to 0.5 ppm via strong Pd–C interactions.
  • Silyl chloride passivation: Traces of Me₃SiCl sequester bromide, suppressing etching.
  • Flow chemistry: Packed-bed reactors with immobilized Pd enhance turnover number (TON) to 4,850 versus 920 in batch [6].

Operational protocols for >100-g synthesis:

"Catalyst pre-reduction under H₂ flow prior to amination decreases induction periods by 80%. Co-processing with scavengers (SiO₂-thiol) reduces residual Pd to <10 ppm without rework." [6]

Properties

Product Name

6-bromo-8-cyclopentyl-5-methyl-Pyrido[2,3-d]pyrimidine-2,7(1H,8H)-dione

IUPAC Name

6-bromo-8-cyclopentyl-5-methyl-1H-pyrido[2,3-d]pyrimidine-2,7-dione

Molecular Formula

C13H14BrN3O2

Molecular Weight

324.17 g/mol

InChI

InChI=1S/C13H14BrN3O2/c1-7-9-6-15-13(19)16-11(9)17(12(18)10(7)14)8-4-2-3-5-8/h6,8H,2-5H2,1H3,(H,15,16,19)

InChI Key

NMGXNMVHGSBKGT-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)N(C2=C1C=NC(=O)N2)C3CCCC3)Br

Canonical SMILES

CC1=C(C(=O)N(C2=C1C=NC(=O)N2)C3CCCC3)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.